1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride
Overview
Description
1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride typically involves the reaction of 2-methoxy-4-nitroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Products may include 2-methoxy-4-nitrobenzaldehyde or 2-methoxy-4-nitrobenzoic acid.
Reduction: The major product is 1-(2-methoxy-4-aminophenyl)piperazine.
Substitution: Products depend on the specific substitution reaction, such as 1-(2-methoxy-4-nitrophenyl)-3-bromopiperazine for bromination.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding assays.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
Uniqueness
1-(2-Methoxy-4-nitrophenyl)piperazine hydrochloride is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-17-11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLCZDNWCOPWLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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